

Introduction to Protein Tyrosine Phosphatase 1B (PTP1B)

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Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in various cellular signaling pathways.[1][2][3] Primarily localized to the cytoplasmic face of the endoplasmic reticulum, PTP1B is a key modulator of metabolic and oncogenic processes.[4] Its most well-documented functions include the dephosphorylation and subsequent attenuation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), making it a central figure in insulin resistance.[2][5][6] PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus Kinase 2 (JAK2).[1][7][8] Due to its significant role in down-regulating these critical metabolic pathways, PTP1B has emerged as a major therapeutic target for type 2 diabetes and obesity. [9][10][11] Furthermore, its involvement in regulating signaling from growth factor receptors and intracellular kinases like Src implicates it in cancer development and progression.[1][12]

Ptp1B-IN-18: A Tool for PTP1B Interrogation

Ptp1B-IN-18 is an orally active, complete mixed-type inhibitor of Protein Tyrosine Phosphatase 1B.[13] As a research tool, it allows for the acute and specific inhibition of PTP1B activity in biochemical, cellular, and potentially in vivo contexts. By blocking the enzymatic function of PTP1B, researchers can effectively study the consequences of enhanced tyrosine phosphorylation on various signaling cascades. This makes **Ptp1B-IN-18** invaluable for dissecting the intricate roles of PTP1B in physiology and pathophysiology, validating it as a drug target, and exploring the downstream effects of its inhibition.



Data Presentation: Quantitative Analysis of PTP1B Inhibitors

The following tables summarize the quantitative data for **Ptp1B-IN-18** and other representative PTP1B inhibitors, providing a comparative overview of their potency and activity.

Table 1: Biochemical Activity of PTP1B Inhibitors

Compound	Type of Inhibition	Target	Ki	IC50	Source
Ptp1B-IN-18	Mixed-type	PTP1B	35.2 μΜ	-	[13]
PTP1B Inhibitor (CAS 765317-72-4)	Non- competitive, Allosteric	PTP1B (403 residues)	-	4 μΜ	[14]
PTP1B Inhibitor (CAS 765317-72-4)	Non- competitive, Allosteric	PTP1B (298 residues)	-	8 μΜ	[14]
CX08005	Competitive	PTP1B	-	0.781 μΜ	[6]

| Biphenylphosphonic acid (Compound 19) | Not Specified | PTP1B | - | 3 nM |[15] |

Table 2: Cellular and In Vivo Effects of PTP1B Inhibitors

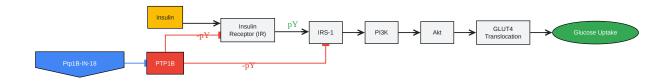


Compound/Stu dy	Model System	Key Effect	Outcome	Source
PTP1B Inhibitor	Cells	Mimics insulin action	Increased phosphorylati on of IR, IRS-1, and Akt	[14]
CX08005	Diet-Induced Obese (DIO) Mice	Improved insulin sensitivity	Enhanced insulin-induced IRβ/IRS1 phosphorylation	[6]
CCF06240	Insulin-Resistant Mouse Model	Improved insulin resistance	Reduced body weight, TC, and TG levels	[16]
Trodusquemine (MSI-1436)	Obese Type 2 Diabetic Volunteers	Enhanced insulin sensitivity	Improved HbA1c levels	[17]

| PTP1B Knockout Mice | Mouse Model | Enhanced leptin sensitivity | Resistance to dietinduced obesity |[18] |

Signaling Pathways and Experimental Workflows

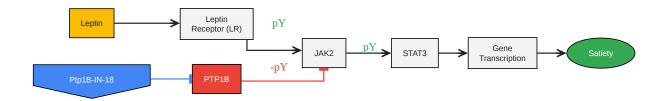
The following diagrams illustrate the key signaling pathways regulated by PTP1B and a typical experimental workflow for its inhibition.



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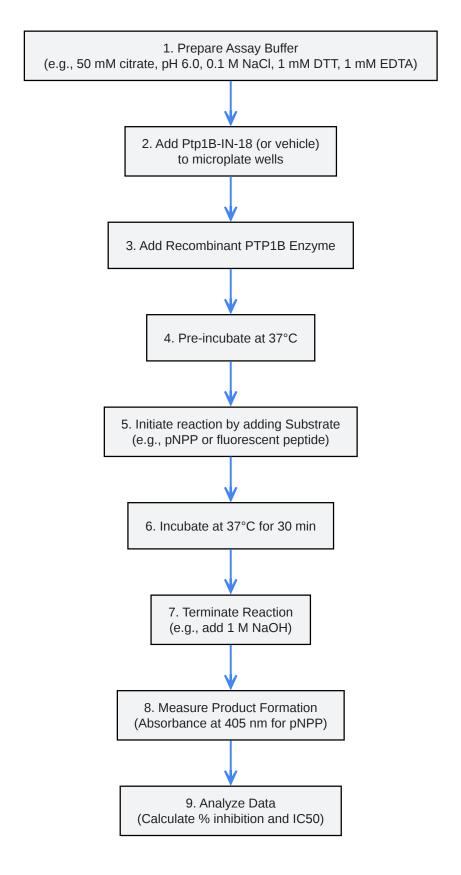
Caption: PTP1B negatively regulates insulin signaling by dephosphorylating the IR and IRS-1.



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Caption: PTP1B attenuates leptin signaling by dephosphorylating JAK2.





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Caption: General workflow for an in vitro PTP1B biochemical inhibition assay.



Experimental Protocols Protocol 1: In Vitro PTP1B Inhibition Assay (Biochemical)

This protocol is adapted from standard colorimetric assays using p-nitrophenyl phosphate (pNPP) as a substrate.[10]

Materials:

- Recombinant human PTP1B (e.g., Sigma-Aldrich SRP0215)
- Ptp1B-IN-18 (or other inhibitor) dissolved in DMSO
- Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
- Substrate: p-nitrophenyl phosphate (pNPP)
- Stop Solution: 1 M NaOH
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Compound Preparation: Prepare serial dilutions of Ptp1B-IN-18 in DMSO. A typical final concentration range for testing would be from 0.1 μM to 100 μM.
- Assay Setup: In a 96-well plate, add the following to each well:
 - x μL of Assay Buffer.
 - 1 μL of Ptp1B-IN-18 dilution (or DMSO for control wells).
 - y μL of recombinant PTP1B diluted in Assay Buffer.
- Enzyme-Inhibitor Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.



- Reaction Initiation: Add z μL of 2 mM pNPP (in Assay Buffer) to each well to start the reaction. The final volume should be consistent across all wells (e.g., 100 μL).
- Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
- Reaction Termination: Stop the reaction by adding 50 μL of 1 M NaOH to each well.[10]
- Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
- Data Analysis:
 - Subtract the absorbance of the blank (no enzyme) from all other readings.
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO only).
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol describes how to assess the effect of **Ptp1B-IN-18** on insulin-stimulated phosphorylation of the insulin receptor (IR) in a cell line like HepG2 or C2C12 myotubes.

Materials:

- HepG2 cells (or other insulin-responsive cell line)
- Cell culture medium (e.g., DMEM) with FBS and antibiotics
- Serum-free medium
- Ptp1B-IN-18
- Human Insulin



- Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium pyrophosphate)[19]
- BCA Protein Assay Kit
- SDS-PAGE gels, transfer apparatus, and related reagents
- Primary antibodies: anti-phospho-IR (pY1150/1151), anti-total-IR
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Culture and Starvation: Plate cells and grow to ~80% confluency. The day before the
 experiment, serum-starve the cells overnight in serum-free medium.
- Inhibitor Pre-treatment: Pre-treat the starved cells with the desired concentration of Ptp1B-IN-18 (or vehicle control) for 1-2 hours.
- Insulin Stimulation: Stimulate the cells with 100 nM insulin for 10-15 minutes at 37°C. Include a non-stimulated control group.
- Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.
- Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts for all samples and prepare them with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.



- Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and visualize the bands using an ECL substrate and an imaging system.
- Analysis:
 - Strip the membrane and re-probe with an antibody against total IR to confirm equal protein loading.
 - Quantify the band intensities using densitometry software.
 - Calculate the ratio of phospho-IR to total IR to determine the effect of Ptp1B-IN-18 on insulin-stimulated receptor phosphorylation.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol provides a general framework for evaluating the in vivo efficacy of an orally active PTP1B inhibitor on glucose metabolism in a diet-induced obese (DIO) mouse model.[16]

Materials:

- DIO mice (e.g., C57BL/6J fed a high-fat diet for 12-16 weeks)
- Ptp1B-IN-18 formulated for oral gavage
- Vehicle control (e.g., 0.5% methylcellulose)
- Glucose solution (2 g/kg body weight)
- Handheld glucometer and test strips

Procedure:

Animal Acclimatization and Dosing:



- Acclimatize animals to handling and gavage procedures.
- Divide mice into treatment groups (vehicle and Ptp1B-IN-18).
- Administer Ptp1B-IN-18 or vehicle via oral gavage. The timing of administration before the glucose challenge (e.g., 1 hour) should be based on the compound's pharmacokinetic properties.
- Fasting: After dosing, fast the mice for 6 hours, with free access to water.
- Baseline Blood Glucose: At the end of the fasting period (time = 0 min), obtain a baseline blood sample from the tail vein and measure the glucose level.
- Glucose Challenge: Immediately after the baseline reading, administer the glucose solution via oral gavage.
- Blood Glucose Monitoring: Collect blood samples from the tail vein at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.
- Data Analysis:
 - Plot the mean blood glucose concentration versus time for each treatment group.
 - Calculate the Area Under the Curve (AUC) for the glucose excursion profile for each animal.
 - Use statistical analysis (e.g., t-test or ANOVA) to compare the AUC between the vehicle and Ptp1B-IN-18 treated groups. A significant reduction in AUC in the treated group indicates improved glucose tolerance.

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